molecular formula C16H12BrN3 B12820918 2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine

2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine

Cat. No.: B12820918
M. Wt: 326.19 g/mol
InChI Key: JWGKTICFZIVDDY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromoaniline with cyanuric chloride in the presence of a base such as triethylamine can yield the desired triazine compound. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group can interact with specific receptors or enzymes, leading to modulation of their activity. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-methyl-6-phenyl-1,3,5-triazine
  • 2-(4-Fluorophenyl)-4-methyl-6-phenyl-1,3,5-triazine
  • 2-(4-Methylphenyl)-4-methyl-6-phenyl-1,3,5-triazine

Uniqueness

2-(4-Bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. The bromine atom can participate in unique substitution and coupling reactions, making this compound valuable in synthetic chemistry and material science.

Properties

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methyl-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C16H12BrN3/c1-11-18-15(12-5-3-2-4-6-12)20-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3

InChI Key

JWGKTICFZIVDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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